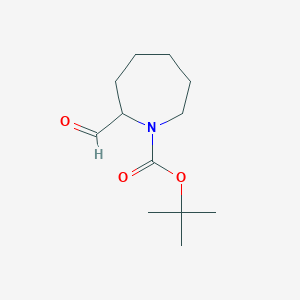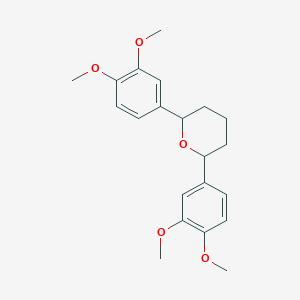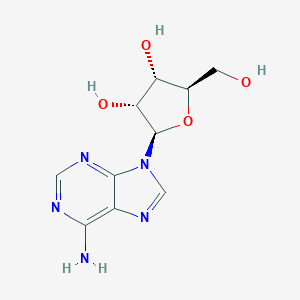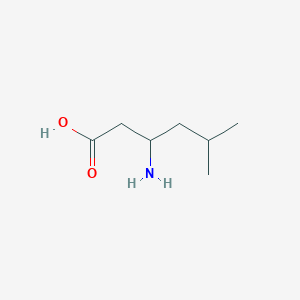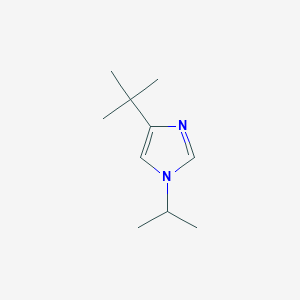
1-Isopropyl-4-tert-butyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isopropyl-4-tert-butyl-1H-imidazole, also known as IBU or 4-tert-butyl-1-isopropylimidazole, is a chemical compound that has gained significant attention in scientific research due to its unique properties. IBU is a heterocyclic compound that contains both nitrogen and carbon atoms in its structure. It is a colorless liquid with a boiling point of 220-222°C and a molecular weight of 185.3 g/mol. IBU has been shown to have various biological activities, including anti-inflammatory, antioxidant, and antitumor effects.
Mécanisme D'action
The mechanism of action of 1-Isopropyl-4-tert-butyl-1H-imidazole is not fully understood. However, it is believed that 1-Isopropyl-4-tert-butyl-1H-imidazole exerts its biological activities through the inhibition of various enzymes and signaling pathways. For example, 1-Isopropyl-4-tert-butyl-1H-imidazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 1-Isopropyl-4-tert-butyl-1H-imidazole has also been shown to inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a signaling pathway that is involved in the regulation of immune responses.
Effets Biochimiques Et Physiologiques
1-Isopropyl-4-tert-butyl-1H-imidazole has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and antitumor effects. 1-Isopropyl-4-tert-butyl-1H-imidazole has also been shown to have neuroprotective effects and to improve cognitive function. Additionally, 1-Isopropyl-4-tert-butyl-1H-imidazole has been shown to have anti-diabetic and anti-obesity effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-Isopropyl-4-tert-butyl-1H-imidazole in lab experiments is its high stability and low toxicity. 1-Isopropyl-4-tert-butyl-1H-imidazole is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of 1-Isopropyl-4-tert-butyl-1H-imidazole is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 1-Isopropyl-4-tert-butyl-1H-imidazole. One potential direction is the development of new synthetic methods for 1-Isopropyl-4-tert-butyl-1H-imidazole and its derivatives. Another direction is the investigation of the potential applications of 1-Isopropyl-4-tert-butyl-1H-imidazole in the treatment of various diseases, such as cancer, diabetes, and neurodegenerative diseases. Additionally, the study of the mechanism of action of 1-Isopropyl-4-tert-butyl-1H-imidazole and its derivatives could lead to the development of new drugs with improved efficacy and safety profiles.
Méthodes De Synthèse
The synthesis of 1-Isopropyl-4-tert-butyl-1H-imidazole can be achieved through a three-step process. The first step involves the condensation of 4-tert-butyl-1,2-diamine with isopropyl bromide to form 1-isopropyl-4-tert-butyl-1,2-diamine. The second step involves the oxidation of the diamine with sodium hypochlorite to form 1-isopropyl-4-tert-butyl-1H-imidazole. Finally, the product is purified through distillation to obtain the final product.
Applications De Recherche Scientifique
1-Isopropyl-4-tert-butyl-1H-imidazole has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of 1-Isopropyl-4-tert-butyl-1H-imidazole is in the field of catalysis. It has been shown to be an effective catalyst for various chemical reactions, including the synthesis of cyclic carbonates, epoxides, and isocyanates. 1-Isopropyl-4-tert-butyl-1H-imidazole has also been studied for its use in the synthesis of new materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).
Propriétés
Numéro CAS |
154385-51-0 |
|---|---|
Nom du produit |
1-Isopropyl-4-tert-butyl-1H-imidazole |
Formule moléculaire |
C10H18N2 |
Poids moléculaire |
166.26 g/mol |
Nom IUPAC |
4-tert-butyl-1-propan-2-ylimidazole |
InChI |
InChI=1S/C10H18N2/c1-8(2)12-6-9(11-7-12)10(3,4)5/h6-8H,1-5H3 |
Clé InChI |
HHMQTVVHKVDCNX-UHFFFAOYSA-N |
SMILES |
CC(C)N1C=C(N=C1)C(C)(C)C |
SMILES canonique |
CC(C)N1C=C(N=C1)C(C)(C)C |
Synonymes |
1H-Imidazole,4-(1,1-dimethylethyl)-1-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






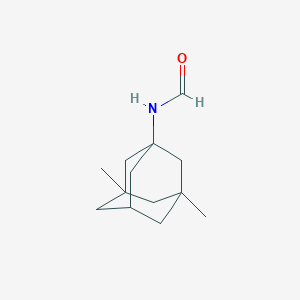
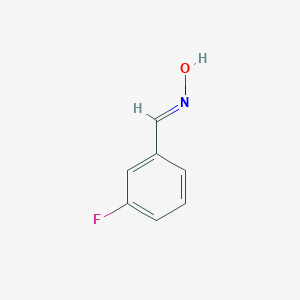
![(Z)-5-[(2R,3S,4S)-4-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]oxan-3-yl]pent-3-enoic acid](/img/structure/B140861.png)
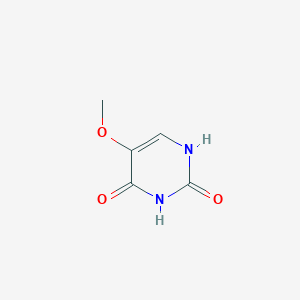
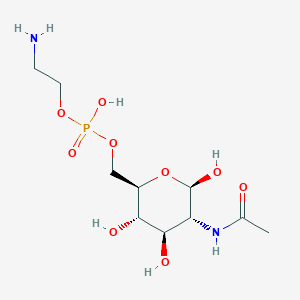
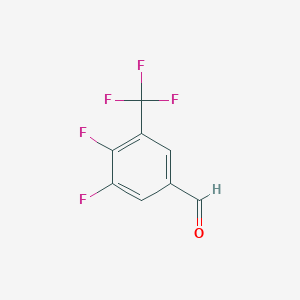
![2-[4-(Thiazol-2-yl)phenyl]propionic Acid](/img/structure/B140869.png)
